[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid
CAS No.:
Cat. No.: VC16203564
Molecular Formula: C9H15N3O10P2
Molecular Weight: 387.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O10P2 |
|---|---|
| Molecular Weight | 387.18 g/mol |
| IUPAC Name | [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17) |
| Standard InChI Key | FTDHDKPUHBLBTL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemical Complexity
The compound’s molecular formula is reported variably across sources, reflecting differences in analytical methods or contextual interpretations. Source identifies the formula as C₉H₁₅N₃O₁₀P₂ with a molecular weight of 387.18 g/mol, while Source corroborates this data. In contrast, Source describes a related but distinct structure with the formula C₂₇H₃₇N₉O₁₉P₂ and a molecular weight of 853.6 g/mol, suggesting the latter may represent a polymeric form or a conjugate. The core structure consists of:
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A 4-amino-2-oxopyrimidine base, which mimics natural nucleobases.
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A 3-hydroxyoxolan-2-yl (tetrahydrofuran-like) sugar moiety.
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A bis-phosphorylated side chain with hydroxyl and methoxy groups.
The stereochemistry is critical: the oxolane ring’s configuration (2R,3S,4R,5R) ensures proper binding to enzymatic targets .
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to confirm the structure. The InChIKey (FTDHDKPUHBLBTL-UHFFFAOYSA-N) and SMILES string (C1C@@HO)O) from Source provide unambiguous identifiers for database searches. Computational models predict a bent conformation due to steric hindrance between the phosphoryl groups and the pyrimidine ring.
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves multi-step phosphorylation and coupling reactions:
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Pyrimidine Activation: 4-amino-2-oxopyrimidine is functionalized with a hydroxyl group at the 1-position using protective groups like trityl or acetyl.
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Oxolane Formation: The sugar moiety is synthesized via cyclization of erythrose derivatives under acidic conditions.
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Phosphorylation: Sequential phosphorylation using phosphoramidite or H-phosphonate chemistry introduces the bis-phosphate groups.
Yields are highly dependent on reaction conditions. For instance, using 1H-tetrazole as a catalyst in anhydrous acetonitrile improves phosphorylation efficiency to ~75%.
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 6–8) but hydrolyzes rapidly under alkaline conditions (pH > 9) due to phosphate ester cleavage. It forms stable complexes with divalent cations like Mg²⁺, which may enhance its bioavailability in physiological environments.
Biological Activity and Mechanism of Action
Nucleic Acid Synthesis Inhibition
As a nucleotide analog, the compound competitively inhibits RNA polymerase and reverse transcriptase by incorporating into growing nucleic acid chains and terminating elongation. Source notes its presence in poly(C) RNA, suggesting specificity for cytidine triphosphate (CTP) analogs.
Therapeutic Applications and Clinical Relevance
Drug Development Prospects
Research Gaps and Future Directions
Structural Optimization
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Prodrug Design: Modifying phosphate groups with cleavable linkers (e.g., phosphoramidate) could improve pharmacokinetics.
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Stereochemical Tuning: Exploring non-natural sugar configurations (e.g., 2’-fluoro substitutions) may enhance target affinity.
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is plausible, as nucleotide analogs can enhance tumor immunogenicity .
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